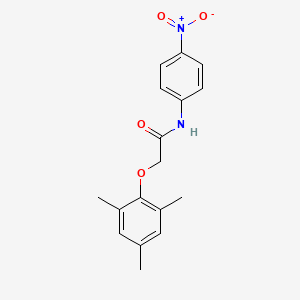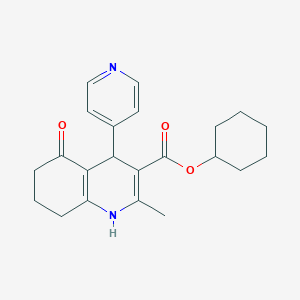
2-(mesityloxy)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(mesityloxy)-N-(4-nitrophenyl)acetamide is a chemical compound that is commonly used in scientific research. It is a member of the acetamide family and is also known as MNA. The compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(mesityloxy)-N-(4-nitrophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. The compound has also been shown to have an effect on the immune system, increasing the activity of natural killer cells and T cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have an effect on the expression of certain genes and proteins involved in cancer cell growth and proliferation. The compound has also been shown to have an effect on the immune system, increasing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(mesityloxy)-N-(4-nitrophenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable and can be stored for long periods of time. However, one of the limitations of using the compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Orientations Futures
There are many future directions for research on 2-(mesityloxy)-N-(4-nitrophenyl)acetamide. One area of research could be to further investigate its mechanism of action and how it affects cancer cells and the immune system. Another area of research could be to study the compound's potential as a treatment for other diseases, such as bacterial and fungal infections. Additionally, research could be done to develop new derivatives of the compound with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of 2-(mesityloxy)-N-(4-nitrophenyl)acetamide involves the reaction of mesityl oxide and 4-nitroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the synthesis method is generally high, and the compound can be obtained in a pure form.
Applications De Recherche Scientifique
2-(mesityloxy)-N-(4-nitrophenyl)acetamide has a wide range of applications in scientific research. It is commonly used in medicinal chemistry research to develop new drugs and treatments for various diseases. The compound has been found to have antibacterial, antifungal, and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-8-12(2)17(13(3)9-11)23-10-16(20)18-14-4-6-15(7-5-14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLPIUITEGVXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5136688.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide](/img/structure/B5136695.png)
![2-[2-chloro-5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5136709.png)
![N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5136713.png)
![N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5136723.png)


![5-(4-methyl-1,4-diazepan-1-yl)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5136737.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5136746.png)
![3-methyl-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136756.png)
![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5136770.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5136777.png)

